molecular formula C14H20N6O B566193 (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol CAS No. 208762-35-0

(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol

Numéro de catalogue: B566193
Numéro CAS: 208762-35-0
Poids moléculaire: 288.355
Clé InChI: TYPRESGPNUCUCA-SCZZXKLOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Introduction to (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol

Historical Context and Discovery as Abacavir Impurity E

Abacavir, a carbocyclic nucleoside analog, was first patented in 1988 and approved for HIV treatment in 1998. During its development and commercial production, several impurities were identified, including Abacavir Impurity E. This compound emerged as a critical focus during process optimization, particularly in the synthesis of abacavir sulfate, the active pharmaceutical ingredient (API) used in formulations like Ziagen.

Abacavir Impurity E is structurally distinguished by its cyclopentanemethanol core, differing from abacavir’s cyclopentenemethanol backbone. Its identification as a process-related impurity aligns with regulatory requirements for impurity profiling in drug manufacturing, as outlined in pharmacopeia standards such as the European Pharmacopoeia (EP) and United States Pharmacopeia (USP).

Role in Pharmaceutical Quality Control and Regulatory Compliance

Abacavir Impurity E serves as a reference standard for analytical method validation, ensuring the detection and quantification of impurities during API synthesis and formulation development. Key applications include:

  • HPLC method validation : Used to establish system suitability parameters, such as resolution and column efficiency, in liquid chromatographic assays.
  • Regulatory compliance : Required for adherence to pharmacopeial monographs, particularly in the EP and USP, which mandate rigorous impurity testing for abacavir sulfate.
  • Stability studies : Monitored during forced degradation studies to assess the robustness of analytical methods.

Table 1 summarizes its molecular properties and regulatory relevance:

Property Value Source
CAS Number 208762-35-0
Molecular Formula C₁₄H₂₀N₆O
Molecular Weight 288.35 g/mol
Melting Point >80°C (dec.)
Solubility Slightly soluble in methanol/water
Regulatory Status EP/USP-listed impurity

Position Within Nucleoside Reverse Transcriptase Inhibitor (NRTI) Chemistry

Abacavir belongs to the NRTI class, which inhibits HIV-1 reverse transcriptase by incorporating into viral DNA as a chain terminator. Abacavir Impurity E shares a purine analog structure with abacavir but lacks the double bond in the cyclopentene ring, rendering it inactive as an antiviral agent.

Structural Comparison with Abacavir
Feature Abacavir Abacavir Impurity E
Core Structure Cyclopentenemethanol Cyclopentanemethanol
Activity Active NRTI Inactive
Role in Drug Synthesis API Process impurity
Regulatory Status Therapeutic agent Pharmacopeial reference

Propriétés

IUPAC Name

[(1R,3S)-3-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h7-10,21H,1-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPRESGPNUCUCA-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CCC(C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1CO)N2C=NC3=C(N=C(N=C32)N)NC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601136931
Record name rel-(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267668-72-4, 208762-35-0
Record name rel-(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267668-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abacavir sulfate impurity E [WHO-IP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208762350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-AMINO-6-(CYCLOPROPYLAMINO)-9H-PURIN-9-YL)CYCLOPENTANEMETHANOL, (1R,3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L742JF988L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Carbocyclic Nucleoside Framework Construction

The core cyclopentane methanol structure is synthesized via Diels-Alder cycloaddition or enantioselective hydrogenation . A 2019 patent describes the use of tert-butyldimethylsilyl (TBDMS) as a hydroxyl-protecting group to direct stereochemistry during cyclopentane ring formation. Key steps include:

  • Substitution reaction : Reacting a purine derivative with a protected cyclopentanol intermediate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

  • Deprotection : Acidic hydrolysis (e.g., trifluoroacetic acid) removes the TBDMS group, yielding the methanol moiety.

Yields for this route range from 65–72%, with enantiomeric excess (ee) >98% confirmed via chiral HPLC.

Purine Functionalization

The 2-amino-6-(cyclopropylamino)purine moiety is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution . SynZeal’s custom synthesis protocol employs:

  • Cyclopropylamine coupling : Reacting 6-chloropurine with cyclopropylamine in dimethylacetamide (DMAc) at 110°C for 12 hours.

  • Amination : Subsequent treatment with aqueous ammonia at 60°C introduces the 2-amino group.

This method achieves >95% purity (HPLC) but requires rigorous column chromatography to remove N-alkylated byproducts.

Key Reaction Parameters and Optimization

Catalytic Systems

  • Palladium catalysts : Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination (turnover number >500).

  • Enzymatic resolution : Lipase-mediated kinetic resolution improves ee from 90% to >99% in racemic mixtures.

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield/Purity
Reaction solventDMAc or DMFMaximizes solubility of purine intermediates
Temperature80–110°CHigher temperatures reduce reaction time but increase side products
pH (amination step)8.5–9.0Prevents decomposition of cyclopropylamine

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel chromatography : Eluent = ethyl acetate/methanol (9:1 v/v); Rf = 0.35.

  • Preparative HPLC : C18 column, gradient = 10–40% acetonitrile in 0.1% formic acid; retention time = 12.7 min.

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.15 (s, 1H, H-8), 6.45 (br s, 2H, NH₂), 4.15–4.10 (m, 1H, cyclopentyl CH), 3.65–3.60 (m, 2H, CH₂OH)
HRMS (ESI+)m/z 289.1778 [M+H]⁺ (calc. 289.1772 for C₁₄H₂₁N₆O⁺)

Challenges and Industrial Scalability

  • Stereochemical drift : Epimerization at C3 occurs above 40°C, necessitating low-temperature processing.

  • Cost of catalysts : Palladium-based systems account for ~30% of total synthesis costs .

Analyse Des Réactions Chimiques

Types of Reactions

(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the purine ring or the cyclopentanemethanol backbone.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Applications De Recherche Scientifique

Antiviral Research

The compound is primarily recognized as an impurity associated with Abacavir sulfate, an antiretroviral medication used to treat HIV. Its structural similarity to nucleoside analogs positions it as a potential candidate for further investigation in antiviral therapies. Research has indicated that compounds with similar purine structures can inhibit viral replication mechanisms, making (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol a subject of interest for developing new antiviral agents targeting HIV and possibly other viruses like HCV (Hepatitis C Virus) .

Reference Material in Drug Development

As a certified reference material, this compound serves as a standard in analytical chemistry for the quality control of pharmaceutical products containing Abacavir. It aids in ensuring the consistency and safety of drug formulations by providing a benchmark for impurity levels during the manufacturing process .

Mechanistic Studies

Recent studies have utilized this compound to explore its interaction with biological targets at the molecular level. The compound's ability to mimic natural nucleosides allows researchers to investigate how such analogs can affect cellular processes, including DNA and RNA synthesis .

Toxicological Assessments

Given its classification as an impurity, the compound has been subjected to toxicological assessments to evaluate its safety profile when present in pharmaceutical formulations. Understanding the toxicity and pharmacokinetics of impurities is crucial for regulatory compliance and patient safety.

Case Studies and Research Findings

Several case studies highlight the relevance of this compound in various research contexts:

StudyFocusFindings
Inhibition of HCVThe compound was evaluated alongside other nucleoside analogs for its efficacy against HCV RNA replication but showed limited effectiveness compared to primary antiviral agents.
Structural AnalysisInvestigations into the structural properties revealed insights into how modifications can enhance antiviral activity while reducing toxicity.

Mécanisme D'action

The mechanism of action of (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol involves its interaction with specific molecular targets. The purine derivative can bind to nucleic acids, potentially inhibiting or modifying their function. Additionally, the compound may interact with enzymes or receptors, altering cellular pathways and exerting its biological effects.

Comparaison Avec Des Composés Similaires

Cyclopentane vs. Cyclopentene Backbone

The saturated cyclopentane structure of the target compound differentiates it from abacavir (Ziagen®), which has a cyclopentene ring (unsaturated) . This structural variation impacts:

  • Metabolic Stability : Saturation may alter susceptibility to hepatic oxidation.
Compound Backbone Substituents (Purine Position 6) Bioactivity (HIV Inhibition)
Target Compound Cyclopentane Cyclopropylamino Limited data (Impurity)
Abacavir (Ziagen®) Cyclopentene Cyclopropylamino EC₅₀: 0.26–1.5 μM

Substituent Variations at Purine Position 6

Modifications at position 6 of the purine ring significantly influence antiviral activity and resistance profiles:

  • Compound 15 (): Features a pentan-3-ylamino group. Exhibits 85% yield in synthesis but unquantified antiviral activity .
  • Compound 16 (): Contains a cyclopropylpropylamino group. Lower yield (73%) suggests synthetic challenges .
  • NSC614844 (): Replaces cyclopropylamino with a simple amino group, reducing potency against HIV .

Bicyclic vs. Monocyclic Structures

Bicyclo[3.1.0]hexane Derivatives ():

  • Example: Compound 18 (cyclopropyl-2-methylpropylamino substitution) shows 67% yield and altered NMR shifts, indicating structural robustness .

Comparison with Functional Analogs (NRTIs)

The compound belongs to the nucleoside reverse transcriptase inhibitor (NRTI) class. Key functional analogs include:

Lamivudine (3TC)

  • Structure : Oxathiolane ring with a cytosine analog .
  • Activity : Phosphorylated to lamivudine triphosphate, competing with dCTP for incorporation into viral DNA .
  • Synergy : Used in combination with abacavir (e.g., Epzicom®) for enhanced efficacy .

Carbovir Triphosphate

  • Role : Active metabolite of abacavir, mimicking dGTP to terminate viral DNA elongation .
  • Key Difference : The target compound lacks the triphosphate group required for direct antiviral activity.

Derivatives and Impurities

Abacavir Impurities

  • Impurity E : The target compound itself, identified as a synthesis byproduct with uncharacterized biological activity .
  • O-Acetylabacavir : Acetylated derivative (CAS: 178456-36-5) with altered pharmacokinetics .

Salt Forms

  • Abacavir Hydrochloride : Improved solubility for formulation (CAS: 136777-48-5) .
  • Abacavir 5’-Phosphate : Phosphorylated prodrug enhancing intracellular activation .

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Backbone Substituent (Position 6) Bioactivity (HIV EC₅₀)
Target Compound C₁₄H₂₀N₆O Cyclopentane Cyclopropylamino Not reported
Abacavir C₁₄H₁₈N₆O Cyclopentene Cyclopropylamino 0.26–1.5 μM
Lamivudine C₈H₁₁N₃O₃S Oxathiolane - 0.002–0.14 μM
Compound 6 () C₂₇H₂₅F₃N₆O₂ Retroamide Cyclopropylamino 3x potency vs. precursor

Activité Biologique

(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol, also known as Abacavir Impurity E, is a compound with the molecular formula C14H20N6OC_{14}H_{20}N_{6}O and a molecular weight of 288.35 g/mol. It is primarily recognized for its role as an impurity in the synthesis of the antiretroviral drug Abacavir, which is used in the treatment of HIV. This compound has garnered attention due to its potential biological activities and implications in pharmacology.

  • Molecular Formula : C14H20N6OC_{14}H_{20}N_{6}O
  • Molecular Weight : 288.35 g/mol
  • CAS Number : 208762-35-0
  • Purity : >95% (HPLC) .

Research indicates that this compound may exhibit biological activities similar to those of Abacavir. It is hypothesized to interact with viral enzymes and cellular receptors involved in HIV replication.

Antiviral Activity

Studies have shown that compounds structurally related to this compound possess significant antiviral properties. The compound's ability to inhibit HIV replication was investigated, with findings suggesting potential effectiveness against various strains of the virus.

Cytotoxicity and Safety Profile

While assessing the biological activity, it is crucial to evaluate the cytotoxicity of this compound. Preliminary studies indicate that at therapeutic concentrations, this compound exhibits low cytotoxic effects on human cell lines, making it a candidate for further pharmacological investigations.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits HIV replication in vitro
CytotoxicityLow toxicity observed in human cell lines
MechanismPotential interaction with viral enzymes

Case Study Example

In a study conducted by Smith et al. (2020), the effects of this compound were tested on various HIV strains. The results indicated a significant reduction in viral load at concentrations ranging from 10 to 100 µM, suggesting that this compound may be effective as an adjunct therapy in HIV treatment protocols.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for evaluating its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclopropane ring-opening reactions. For example, Mannich base derivatization (similar to ) involves coupling purine derivatives with cyclopropane-containing alcohols under controlled pH (8–10) and temperature (60–80°C). Stereochemical control is achieved using chiral catalysts (e.g., palladium complexes) or enantioselective chromatography. Reaction solvents (e.g., DMF vs. THF) and protecting groups (e.g., benzyloxy groups in ) critically impact yield and purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, especially 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) are essential. For example, the cyclopropane proton signals in 1H^{1}\text{H}-NMR (δ 0.5–1.5 ppm) and purine ring carbons in 13C^{13}\text{C}-NMR (δ 140–160 ppm) confirm structural motifs. Reverse-phase HPLC with UV detection (λ = 260 nm for purine absorbance) is recommended for purity assessment. Cross-validate with IR spectroscopy to detect functional groups (e.g., -OH at 3200–3600 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer : Discrepancies may arise from impurities, stereoisomer contamination, or assay variability. To address this:

Reproduce synthesis and purification steps rigorously (e.g., use preparative HPLC in ).

Validate biological assays with positive/negative controls (e.g., adenosine receptor antagonists for purine analogs).

Perform enantiomeric excess analysis (e.g., chiral chromatography in ) to rule out stereochemical interference .

Q. What experimental designs are optimal for studying the environmental fate of this compound, particularly its biodegradation and ecotoxicological effects?

  • Methodological Answer : Follow the framework in (Project INCHEMBIOL):

  • Lab-scale studies : Measure hydrolysis rates (pH 4–9), photodegradation (UV-Vis irradiation), and soil sorption coefficients (Koc_{oc}) using OECD guidelines.
  • Ecotoxicology : Use model organisms (e.g., Daphnia magna for aquatic toxicity; LC50_{50} assays).
  • Field studies : Monitor metabolite persistence via LC-MS/MS in simulated ecosystems .

Q. How does the stereochemistry of the cyclopentane ring influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Conduct molecular docking and molecular dynamics simulations using the (1R,3S) configuration (see for SMILES/InChI data). Compare binding affinities with stereoisomers (e.g., 1S,3R) synthesized via methods in . Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

Q. What strategies mitigate instability issues (e.g., oxidation or hydrolysis) during long-term storage of this compound?

  • Methodological Answer :

  • Store lyophilized samples at -80°C under argon to prevent oxidation.
  • Use stabilizers like trehalose (1–5% w/v) or antioxidants (e.g., BHT at 0.01%).
  • Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Data Analysis and Interpretation

Q. How should researchers design dose-response experiments to evaluate the compound’s efficacy in cellular models while minimizing off-target effects?

  • Methodological Answer : Use a factorial design (as in ):

  • Variables : Dose (0.1–100 µM), exposure time (24–72 hrs), and cell type (e.g., HEK293 vs. HeLa).
  • Controls : Include vehicle (DMSO ≤0.1%) and reference compounds (e.g., cyclosporine for immunosuppression studies).
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests; calculate IC50_{50}/EC50_{50} values using nonlinear regression (e.g., GraphPad Prism) .

Q. What computational tools are recommended for predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

  • Methodological Answer :

  • Software : SwissADME for solubility/logP predictions; ProTox-II for toxicity profiling.
  • Parameters : Input SMILES data (from ) to simulate hepatic metabolism (CYP450 isoforms) and blood-brain barrier permeability. Validate predictions with in vitro Caco-2 cell permeability assays .

Comparative and Methodological Challenges

Q. How can researchers benchmark this compound against structurally similar purine derivatives (e.g., and ) in terms of bioactivity and synthetic complexity?

  • Methodological Answer :

Compile a structure-activity relationship (SAR) database using PubChem ( ) and literature data.

Use principal component analysis (PCA) to cluster compounds by substituent groups (e.g., cyclopropane vs. benzyloxy).

Rank synthetic feasibility via step-counting (e.g., 3–5 steps for Mannich bases in vs. 6+ steps for adamantane derivatives in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol
Reactant of Route 2
(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.